2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide
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Description
2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H18FN5O2S and its molecular weight is 387.43. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Properties
Research has demonstrated that derivatives of 2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide possess significant antibacterial activities. A study by Iqbal et al. (2017) synthesized N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, finding them to exhibit moderate inhibitory effects against various Gram-negative bacterial strains, including Salmonella typhi and Escherichia coli, with compound 8g showing the most potent growth inhibition (Iqbal et al., 2017). Another study by Khalid et al. (2016) focused on the synthesis and antibacterial study of N-substituted derivatives of a similar compound structure, which also demonstrated moderate to good antibacterial activity (Khalid et al., 2016).
Anticancer Activities
Moreover, the compound and its derivatives have been explored for their anticancer properties. Vinayak et al. (2014) synthesized 2-chloro N-aryl substituted acetamide derivatives of a similar compound and evaluated their cytotoxicity on various human cancer cell lines, including PANC-1, HepG2, and MCF7. Among these compounds, one demonstrated high cytotoxicity, indicating potential anticancer activity (Vinayak et al., 2014). Fallah-Tafti et al. (2011) synthesized N-benzyl-substituted acetamide derivatives containing thiazole instead of pyridine, showing inhibition of c-Src kinase, which is relevant for cancer treatment, indicating these compounds' potential as anticancer agents (Fallah-Tafti et al., 2011).
Properties
IUPAC Name |
2-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O2S/c19-14-3-1-12(2-4-14)16-22-23-17(26-16)13-5-8-24(9-6-13)11-15(25)21-18-20-7-10-27-18/h1-4,7,10,13H,5-6,8-9,11H2,(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUAUPXWYNRYCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)CC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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